REACTION_CXSMILES
|
[CH3:1]OS(OC)(=O)=O.[CH3:8][S:9]([C:11]1[C:20](=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:13][N:12]=1)=[O:10].C(=O)([O-])[O-].[K+].[K+]>[OH-].[Na+]>[CH3:1][N:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:20](=[O:21])[C:11]([S:9]([CH3:8])=[O:10])=[N:12]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
3-(methylsulfinyl)-4(1H)-cinnolinone
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C1=NNC2=CC=CC=C2C1=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
After an additional one-half hour of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into 800 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 2-propanol-petroleum ether
|
Type
|
CUSTOM
|
Details
|
gave pure material, mp. 189°-191°C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(C2=CC=CC=C12)=O)S(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |